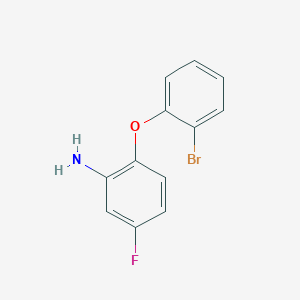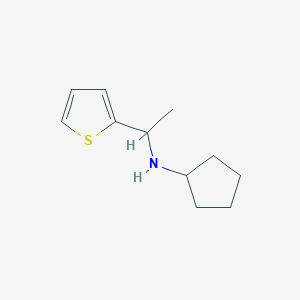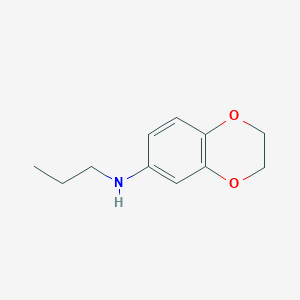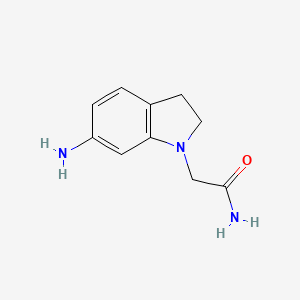
2-(2-Bromophenoxy)-5-fluoroaniline
Übersicht
Beschreibung
2-(2-Bromophenoxy)-5-fluoroaniline (BFA) is a chemical compound that belongs to the family of anilines. It is a widely used intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. BFA is an important building block in the synthesis of several biologically active compounds, and its unique chemical properties make it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Metabonomic Assessment in Toxicology
Research on similar compounds like 4‐fluoroaniline has demonstrated the use of high-resolution nuclear magnetic resonance (NMR) spectroscopy in toxicology. This method provides insights into toxicant-induced biochemical changes by analyzing endogenous metabolites in tissue extracts and biofluids. These findings are crucial in understanding the metabolic impacts of various xenobiotics, including halogenated anilines (Bundy et al., 2002).
Development of pH-Sensitive Probes
Fluorinated analogs of 2-aminophenol, which are structurally related to 2-(2-Bromophenoxy)-5-fluoroaniline, have been utilized in developing pH-sensitive probes for biological applications. These compounds exhibit physiological pH sensitivity and are used to measure intracellular pH, representing a significant advancement in biological sensing and imaging techniques (Rhee, Levy, & London, 1995).
Synthesis of Bioactive Compounds
The synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of this compound derivatives in pharmaceutical research. These derivatives play a crucial role in developing new therapeutic agents (Qiu, Gu, Zhang, & Xu, 2009).
Antibacterial and Antifungal Applications
Studies on compounds like 2-bromo-4-fluoroaniline, structurally similar to this compound, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. This research opens up potential applications in the development of new antimicrobial agents (Abdel‐Wadood et al., 2014).
Photochemical Studies
The photochemical behavior of halogenated anilines, including 2-bromo- and 2-fluoroaniline, in aqueous solutions, has been studied to understand their environmental impact and behavior under light exposure. This research is crucial in environmental chemistry and pollution studies (Othmen & Boule, 2000).
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEAZJFCAPLCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3074261.png)
amine](/img/structure/B3074263.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074268.png)
![(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B3074275.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)

amine](/img/structure/B3074303.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)